molecular formula C11H15NO2 B2810659 N-(1-(furan-3-yl)propan-2-yl)cyclopropanecarboxamide CAS No. 1788830-97-6

N-(1-(furan-3-yl)propan-2-yl)cyclopropanecarboxamide

Cat. No. B2810659
CAS RN: 1788830-97-6
M. Wt: 193.246
InChI Key: MWZBHEYBSDBHAA-UHFFFAOYSA-N
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Description

“N-(1-(furan-3-yl)propan-2-yl)cyclopropanecarboxamide” is a synthetic compound. It is part of a family of compounds known as fentanyl analogues . These compounds have been developed by pharmaceutical companies for legitimate medical use, and some have been sold as designer drugs .


Synthesis Analysis

The synthesis of furan compounds has seen recent advances. Some classical methods have been modified and improved, while other new methods have been developed . A variety of catalysts have been used for these transformations . In many studies, furan synthesis reaction mechanisms were also investigated and proposed .


Molecular Structure Analysis

The molecular structure of “N-(1-(furan-3-yl)propan-2-yl)cyclopropanecarboxamide” is complex. It is a yellow crystalline powder with a molecular weight of 333.387 g/mol. Its chemical formula is C21H19NO3.


Chemical Reactions Analysis

The structural variations among fentanyl-related substances can impart profound pharmacological differences between these drugs, especially with respect to potency and efficacy . The hydration of carbon–carbon double bonds in the side chain and furane ring occurs in addition to the hydrophenylation .


Physical And Chemical Properties Analysis

“N-(1-(furan-3-yl)propan-2-yl)cyclopropanecarboxamide” is a yellow crystalline powder with a molecular weight of 333.387 g/mol. Its chemical formula is C21H19NO3. This compound has a melting point of 208-209°C and a solubility of less than 1 mg/mL in water.

Scientific Research Applications

Synthesis and Reactivity

Furan derivatives, including those related to N-(1-(furan-3-yl)propan-2-yl)cyclopropanecarboxamide, have been synthesized through various chemical reactions. For example, Aleksandrov and El’chaninov (2017) reported the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its subsequent transformation into different compounds through electrophilic substitution reactions such as nitration, bromination, formylation, and acylation (Aleksandrov & El’chaninov, 2017). This research demonstrates the compound's versatility in organic synthesis and its potential for creating various chemically significant derivatives.

Antimicrobial and Biological Activity

Another crucial area of application is the exploration of antimicrobial properties. Cakmak et al. (2022) investigated a thiazole-based heterocyclic amide derivative for its antimicrobial activity against a range of microorganisms, indicating the compound's potential for pharmaceutical applications (Cakmak et al., 2022). Furthermore, Bonilla-Castañeda et al. (2022) synthesized a N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative, exploring its therapeutic properties including anticancer, antibacterial, and anti-inflammatory activities (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).

Green Chemistry and Organic Synthesis

Research by Jimenez et al. (2019) on the ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide by marine and terrestrial fungi highlights an innovative green chemistry approach, underscoring the environmental benefits and sustainable aspects of utilizing such compounds in organic synthesis (Jimenez et al., 2019).

Photophysical Properties and Sensor Applications

Kumar et al. (2015) explored the photophysical properties of furan derivatives, indicating their potential application in the field of metal ion sensors. This research points to the versatility of these compounds beyond traditional organic synthesis, including their utility in developing new materials for sensing applications (Kumar, Kumawat, Gupta, & Sharma, 2015).

Safety and Hazards

This compound is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use. In the United States, the Drug Enforcement Administration placed the broadly defined class of “Fentanyl-Related Substances” on the list of Schedule I drugs in 2018, making it illegal to manufacture, distribute, or possess fentanyl analogs .

properties

IUPAC Name

N-[1-(furan-3-yl)propan-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8(6-9-4-5-14-7-9)12-11(13)10-2-3-10/h4-5,7-8,10H,2-3,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZBHEYBSDBHAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(furan-3-yl)propan-2-yl]cyclopropanecarboxamide

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